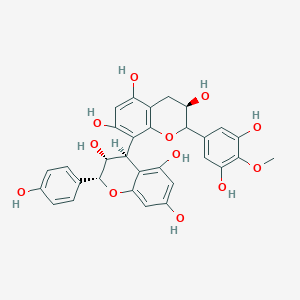

Ourateaproanthocyanidin A

Description

Properties

CAS No. |

18206-61-6 |

|---|---|

Molecular Formula |

C31H28O12 |

Molecular Weight |

592.5 g/mol |

IUPAC Name |

(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-8-[(2R,3R,4R)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C31H28O12/c1-41-31-20(37)6-13(7-21(31)38)28-22(39)10-16-17(34)11-19(36)25(30(16)43-28)26-24-18(35)8-15(33)9-23(24)42-29(27(26)40)12-2-4-14(32)5-3-12/h2-9,11,22,26-29,32-40H,10H2,1H3/t22-,26-,27-,28-,29-/m1/s1 |

InChI Key |

JPFCOVZKLAXXOE-NFJBMHMQSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1O)[C@@H]2[C@@H](CC3=C(O2)C(=C(C=C3O)O)[C@@H]4[C@H]([C@H](OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2C(CC3=C(O2)C(=C(C=C3O)O)C4C(C(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)O |

Other CAS No. |

274678-42-1 18206-61-6 |

Synonyms |

polyhydroxyflavan-3-ol proanthocyanidin Zangrado |

Origin of Product |

United States |

Proanthocyanidin Biosynthesis and Metabolism in Plants

Upstream Metabolic Pathways and Precursor Derivation

The journey to proanthocyanidin synthesis begins with fundamental metabolic pathways that provide the necessary molecular precursors. These upstream pathways are central to the production of a wide array of plant secondary metabolites.

Shikimate Pathway Contribution

The shikimate pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, including L-phenylalanine. nih.govfrontiersin.org This pathway is of fundamental importance as it channels carbon from primary metabolism into the production of a vast array of secondary metabolites. frontiersin.org L-phenylalanine, the end product of one branch of the shikimate pathway, serves as the primary precursor for the entire phenylpropanoid pathway, and consequently for proanthocyanidin biosynthesis. frontiersin.orgresearchgate.net The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and D-erythrose 4-phosphate (E4P) and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate. frontiersin.orgwikipedia.org Chorismate is then converted to prephenate and subsequently to L-phenylalanine. researchgate.net The significant flow of carbon through this pathway underscores its importance; it is estimated that over 30% of all fixed carbon in plants is directed through the shikimate pathway. frontiersin.org

Phenylpropanoid Pathway Integration

The phenylpropanoid pathway serves as a bridge between primary metabolism (via the shikimate pathway) and the specialized flavonoid biosynthetic pathway. nih.govnih.gov The entry point into this pathway is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to form trans-cinnamic acid. nih.govresearchgate.net This is followed by a hydroxylation reaction catalyzed by cinnamate (B1238496) 4-hydroxylase (C4H) to produce 4-coumarate (also known as p-coumaric acid). nih.gov The subsequent activation of 4-coumarate to 4-coumaroyl-CoA by 4-coumarate:CoA ligase (4CL) is a critical step, as 4-coumaroyl-CoA stands at a major branch point, feeding into the biosynthesis of flavonoids, lignins, and other phenolic compounds. nih.govresearchgate.net This integration ensures the supply of the foundational C6-C3-C6 skeleton required for flavonoid and proanthocyanidin synthesis. frontiersin.org

Flavonoid Biosynthetic Pathway Branching

Proanthocyanidins (B150500) are end-products of a specific branch of the broader flavonoid biosynthetic pathway. nih.govmdpi.com This pathway commences with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). mdpi.com The resulting naringenin (B18129) chalcone is then isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin. mdpi.com Naringenin is a central intermediate and a critical branching point from which various classes of flavonoids, including flavones, flavonols, anthocyanins, and proanthocyanidins, are derived. mdpi.comnih.gov The subsequent enzymatic modifications of naringenin determine the specific branch of the flavonoid pathway that is activated, leading to the diverse array of flavonoid structures found in plants.

Key Enzymatic Activities and Intermediate Compounds

The diversification of flavonoid structures, including the precursors for proanthocyanidins, is largely determined by the action of specific enzymes that modify the basic flavanone skeleton. These enzymes introduce hydroxyl groups at specific positions on the flavonoid rings, thereby dictating the final structure of the resulting compounds.

Flavanone 3-Dioxygenase (F3H)

Flavanone 3-dioxygenase (F3H), also known as flavanone 3-hydroxylase, is a key enzyme in the flavonoid biosynthetic pathway. mdpi.comnih.gov It belongs to the 2-oxoglutarate-dependent dioxygenase (2-ODD) family and catalyzes the stereospecific 3β-hydroxylation of (2S)-flavanones to produce (2R,3R)-dihydroflavonols. mdpi.comfrontiersin.orgresearchgate.net This reaction is a critical step as dihydroflavonols are the direct precursors for several classes of flavonoids, including flavonols, anthocyanidins, and ultimately, proanthocyanidins. mdpi.comnih.gov For instance, F3H converts the flavanone naringenin into dihydrokaempferol (B1209521) (DHK). mdpi.comnih.gov Similarly, it can hydroxylate eriodictyol (B191197) to produce dihydroquercetin (DHQ). mdpi.comfrontiersin.org The activity of F3H is thus a pivotal control point, directing metabolic flux towards the synthesis of these downstream flavonoid compounds. nih.gov

Flavonoid Hydroxylases (F3'H, F3'5'H)

The hydroxylation pattern of the B-ring of flavonoids is a key determinant of their chemical properties and biological activity, and this is controlled by two specific cytochrome P450 monooxygenases: flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H). nih.govnih.gov

Flavonoid 3'-hydroxylase (F3'H) introduces a hydroxyl group at the 3' position of the B-ring. frontiersin.org It can act on both flavanones and dihydroflavonols. For example, F3'H can convert naringenin to eriodictyol and dihydrokaempferol (DHK) to dihydroquercetin (DHQ). mdpi.comfrontiersin.org The presence and activity of F3'H are essential for the production of cyanidin-based anthocyanins and procyanidins, which are polymers of catechin (B1668976) and epicatechin. nih.govfrontiersin.org

Flavonoid 3',5'-hydroxylase (F3'5'H) is responsible for the introduction of hydroxyl groups at both the 3' and 5' positions of the B-ring, leading to the formation of 3',4',5'-trihydroxylated flavonoids. nih.govnih.gov This enzyme can convert naringenin to pentahydroxyflavanone and dihydrokaempferol (DHK) or dihydroquercetin (DHQ) to dihydromyricetin (B1665482) (DHM). mdpi.commdpi.com The activity of F3'5'H is a prerequisite for the synthesis of delphinidin-based anthocyanins and prodelphinidins, which are polymers of gallocatechin and epigallocatechin. nih.gov

The competitive action of F3'H and F3'5'H for their common substrates is a critical factor in determining the specific types of proanthocyanidins and other flavonoids that accumulate in a particular plant tissue. nih.gov

Table 1: Key Enzymes and Reactions in Proanthocyanidin Precursor Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Pathway Step |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | Phenylpropanoid Pathway Entry |

| Cinnamate 4-hydroxylase | C4H | trans-Cinnamic acid | 4-Coumaric acid | Phenylpropanoid Pathway |

| 4-Coumarate:CoA ligase | 4CL | 4-Coumaric acid | 4-Coumaroyl-CoA | Phenylpropanoid Pathway |

| Chalcone synthase | CHS | 4-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin chalcone | Flavonoid Pathway Entry |

| Chalcone isomerase | CHI | Naringenin chalcone | Naringenin | Flavonoid Pathway |

| Flavanone 3-dioxygenase | F3H | Naringenin, Eriodictyol | Dihydrokaempferol, Dihydroquercetin | Dihydroflavonol Synthesis |

| Flavonoid 3'-hydroxylase | F3'H | Naringenin, Dihydrokaempferol | Eriodictyol, Dihydroquercetin | B-ring Hydroxylation |

Table 2: Important Intermediate Compounds in Proanthocyanidin Biosynthesis

| Compound Name | Class | Role in Pathway |

|---|---|---|

| L-Phenylalanine | Amino Acid | Primary precursor from the Shikimate Pathway |

| trans-Cinnamic acid | Phenylpropanoid | Intermediate in the Phenylpropanoid Pathway |

| 4-Coumaroyl-CoA | Phenylpropanoid | Key precursor for the Flavonoid Pathway |

| Naringenin | Flavanone | Central intermediate and branch point in the Flavonoid Pathway |

| Dihydrokaempferol (DHK) | Dihydroflavonol | Precursor for propelargonidins |

| Eriodictyol | Flavanone | Intermediate leading to 3'-hydroxylated flavonoids |

| Dihydroquercetin (DHQ) | Dihydroflavonol | Precursor for procyanidins |

| Pentahydroxyflavanone | Flavanone | Intermediate leading to 3',5'-dihydroxylated flavonoids |

Intracellular Trafficking and Transport of Proanthocyanidin Precursors

Role of Glucosyltransferases

Glucosyltransferases play a pivotal role in preparing proanthocyanidin precursors for transport. In the model legume Medicago truncatula, the enzyme URIDINE DIPHOSPHATE GLYCOSYL TRANSFERASE 72L1 (UGT72L1) has been identified as a key player. nih.govnih.gov This glucosyltransferase specifically catalyzes the formation of epicatechin-3′-O-glucoside from (-)-epicatechin (B1671481). nih.govnih.gov This glycosylation step is crucial as it converts the epicatechin into the preferred substrate for vacuolar transporters. nih.govnih.gov The expression of UGT72L1 in the seed coat of Medicago correlates with the transient appearance of epicatechin glucoside, which then decreases as oligomeric PAs accumulate. nih.gov While the function of UGT72L1 is well-established in Medicago, a functionally equivalent glucosyltransferase responsible for epicatechin hexoside formation has not been definitively identified in Arabidopsis thaliana. nih.gov This suggests that different plant species may have evolved varied strategies for the glycosylation of PA starter units prior to their transport. nih.gov

MATE Transporters in Vacuolar Sequestration

The transport of glycosylated PA precursors from the cytoplasm into the vacuole is mediated by a specific class of proteins known as Multidrug and Toxic Compound Extrusion (MATE) transporters. nih.govmdpi.com In Arabidopsis, the TRANSPARENT TESTA 12 (TT12) protein is a tonoplast-localized MATE transporter essential for PA biosynthesis. nih.govmdpi.com Genetic studies have shown that TT12 facilitates the transport of PA precursors into the vacuole. nih.govunt.edu Similarly, in Medicago truncatula, a functional ortholog named MATE1 has been identified. nih.govmdpi.com Both AtTT12 and MtMATE1 have been shown to preferentially transport epicatechin 3′-O-glucoside. nih.govresearchgate.net The expression of the Arabidopsis transcription factor TRANSPARENT TESTA 2 (TT2) in Medicago hairy roots induces both PA accumulation and the ATP-dependent vacuolar uptake of epicatechin 3′-O-glucoside, a process absent in control roots. nih.gov This demonstrates that MATE transporters are indispensable membrane transporters for the vacuolar sequestration of PA precursors, a critical step for their subsequent polymerization. nih.govmdpi.com The mechanism relies on a proton gradient as the driving force for moving these compounds from the cytoplasm into the acidic environment of the vacuole. mdpi.com

Potential for Long-Distance Transport of Related Metabolites

Beyond intracellular transport to the vacuole, there is evidence suggesting mechanisms for the long-distance transport of flavonoid precursors. Glutathione (B108866) S-transferases (GSTs) are implicated in this process. nih.gov The Arabidopsis protein TRANSPARENT TESTA 19 (TT19), a GST, is essential for both PA and anthocyanin accumulation. nih.gov It is believed that GSTs function by binding to flavonoids rather than catalyzing glutathione conjugation. nih.gov This binding may protect the flavonoids from oxidation or facilitate their transport via membrane transporters or vesicle trafficking. nih.gov The expression pattern of TT19 in vascular tissues, such as the mid-vein of leaves, supports its potential role in the long-distance movement of flavonoid-GST complexes throughout the plant, in addition to its role in PA accumulation in the seed coat. nih.gov

Proanthocyanidin Polymerization Processes

The assembly of flavan-3-ol (B1228485) monomers into oligomers and polymers is a defining feature of proanthocyanidins. This polymerization process, which is thought to occur within the vacuole, is complex and not yet fully elucidated, with evidence pointing towards both enzymatic and non-enzymatic mechanisms. nih.govmdpi.commdpi.com

Oligomerization and Polymerization Pathways

Proanthocyanidins are oligomers or polymers of flavan-3-ol units. nih.gov The polymerization process involves a "starter unit," typically a flavan-3-ol like (+)-catechin or (-)-epicatechin, and "extension units". mdpi.com The prevailing model for this process involves the sequential addition of extension units to the growing polymer chain. nih.gov It is hypothesized that carbocation intermediates of flavan-3-ols, derived from leucoanthocyanidins or anthocyanins, act as the reactive extension units. mdpi.comnih.gov The flavan-3-ol starter unit then acts as a nucleophile, attacking the carbocation to form a new interflavan bond and extend the chain. nih.gov The degree of polymerization can vary significantly, from small oligomers of two to four units to larger polymers consisting of five or more monomers. nih.gov

A-type and B-type Interflavanic Linkages

The structural diversity of proanthocyanidins is largely determined by the nature of the covalent bonds linking the flavan-3-ol monomers. These are categorized into two primary types: B-type and A-type linkages. mdpi.comnih.gov

B-type linkages are the most common and involve a single C-C bond. researchgate.net This bond typically forms between the C4 position of the "upper" unit and either the C8 or C6 position of the "lower" unit (C4→C8 or C4→C6). mdpi.comnih.gov Proanthocyanidins containing only these linkages are widespread in the plant kingdom. mdpi.com

A-type linkages are less common and more complex. They are characterized by a double linkage between flavan-3-ol units: a C4→C8 (or C4→C6) B-type bond plus an additional ether bond (C-O-C) between the C2 position of the upper unit and the oxygen at the C7 position of the lower unit (C2β→O→7). mdpi.comwikipedia.org This additional bond creates a more rigid and stable structure. researchgate.net A-type proanthocyanidins have been identified in plants such as cranberries, cinnamon, and peanut skins. wikipedia.org

| Feature | B-type Linkage | A-type Linkage |

|---|---|---|

| Bonding | Single C-C bond (C4→C8 or C4→C6) | Double linkage: One C-C bond (C4→C8) and one C-O-C ether bond (C2→O→7) |

| Prevalence | Widely distributed in plants | Less common, found in specific plants (e.g., cranberry, cinnamon) |

| Structure | More flexible | More rigid and stable |

Enzymatic and Non-Enzymatic Assembly Mechanisms

The precise mechanism driving the polymerization of flavan-3-ol units in vivo is still a subject of scientific debate, with evidence supporting both enzymatic and non-enzymatic pathways. mdpi.commdpi.com

Non-Enzymatic Assembly: A widely considered hypothesis is that PA polymerization occurs non-enzymatically through acid-catalyzed condensation. nih.govnih.gov This model proposes that an active carbocation intermediate is formed, which then reacts with a flavan-3-ol nucleophile (the starter unit or the terminal unit of a growing chain) to form a new interflavan bond. nih.govnih.gov This thermodynamically driven process could explain the formation of PA polymers without direct enzymatic control over each condensation step. nih.govoup.com

Role of Laccase Enzymes in Polymerization and Oxidation

Laccases (EC 1.10.3.2) are a class of multi-copper-containing oxidoreductase enzymes that play a significant role in the polymerization and oxidation of proanthocyanidins in plants. researchgate.net These enzymes catalyze the one-electron oxidation of a wide array of phenolic substrates, including the flavan-3-ol precursors of proanthocyanidins, with the concomitant reduction of molecular oxygen to water. researchgate.netnih.gov This process is integral to the biosynthesis of complex proanthocyanidin polymers.

The catalytic mechanism of laccases involves a cluster of four copper atoms which facilitate the transfer of electrons from the phenolic substrate to oxygen. nih.gov This results in the formation of highly reactive phenoxy radicals. mdpi.com These radicals can then undergo spontaneous, non-enzymatic coupling to form dimers, oligomers, and polymers. mdpi.com This enzymatic action provides a pathway for the extension of proanthocyanidin chains, contributing to their structural diversity and complexity.

Recent research has elucidated the specific involvement of laccases in proanthocyanidin polymerization. Studies have demonstrated that laccase enzymes can catalyze the polymerization of flavan-3-ols, such as catechin and epicatechin, which can function as both starter and extension units in the growing polymer chain. nih.gov Furthermore, the overexpression of specific laccase genes has been shown to result in a significant increase in the accumulation of proanthocyanidins, alongside a decrease in their monomeric precursors. nih.gov

Laccases are also implicated in the oxidative conversion of B-type proanthocyanidins to A-type proanthocyanidins. nih.govresearchgate.net This transformation involves the formation of an additional ether linkage between the flavan-3-ol units, a reaction that can be initiated by the oxidative activity of laccases. researchgate.net This enzymatic conversion is a key step in diversifying the structural landscape of proanthocyanidins within plant tissues.

The role of laccases in these processes highlights a "green" or environmentally friendly alternative to traditional chemical oxidation methods for phenolic polymerization. nih.gov The enzymatic reactions catalyzed by laccases are characterized by high specificity and efficiency, and they occur under mild physiological conditions, avoiding the need for harsh reagents or extreme temperatures and pH levels. nih.gov

Table 1: Substrates and Products of Laccase-Catalyzed Reactions in Proanthocyanidin Metabolism

| Substrate | Enzyme | Product | Significance |

|---|---|---|---|

| Flavan-3-ols (e.g., catechin, epicatechin) | Laccase | Proanthocyanidin polymers | Chain extension and polymerization |

| B-type procyanidins | Laccase | A-type procyanidins | Structural modification and diversification |

Interactions with Plant Cell Wall Polymers

Proanthocyanidins exhibit significant non-covalent interactions with the polysaccharide components of plant cell walls, influencing their localization, bioavailability, and ultimately their physiological functions within the plant. acs.org These interactions are primarily governed by weak energy bonds, such as hydrogen bonds and hydrophobic interactions. nih.gov

The primary plant cell wall polymers that interact with proanthocyanidins are pectins, hemicelluloses (like xyloglucans), and cellulose (B213188). nih.gov Of these, pectins have demonstrated the highest affinity for binding with proanthocyanidins. nih.gov The intricate, gel-like network formed by pectins can create hydrophobic pockets that are capable of encapsulating proanthocyanidin molecules. nih.gov In contrast, more linear and crystalline polysaccharides like cellulose exhibit a weaker binding affinity for proanthocyanidins. nih.gov

Several structural features of both the proanthocyanidins and the cell wall polysaccharides influence the extent and strength of these interactions.

Degree of Polymerization (DP) of Proanthocyanidins: An increase in the degree of polymerization of proanthocyanidins generally leads to a stronger binding affinity with cell wall materials. nih.govacs.org Larger proanthocyanidin polymers present more sites for potential interactions.

Percentage of Galloylation: The presence of galloyl groups on the flavan-3-ol units of proanthocyanidins also enhances their binding to cell wall polymers. nih.gov

Stereochemistry of Flavan-3-ols: The stereochemistry of the constituent flavan-3-ol units, such as the proportion of (+)-catechin, can affect the interaction with cell wall components. nih.gov

Structure of Polysaccharides: The specific structure and composition of the cell wall polysaccharides are critical. For instance, highly methylated pectins show a strong affinity for procyanidins, which is attributed to enhanced hydrophobic interactions. researchgate.net

Environmental conditions also play a role in modulating the interactions between proanthocyanidins and plant cell wall polymers. While these interactions are largely unaffected by pH changes within a certain range (e.g., 2.2-7), they can be weakened by the presence of organic solvents like ethanol (B145695) and by increasing temperatures. nih.gov Conversely, an increase in ionic strength has been observed to enhance the adsorption of procyanidins to cell wall material. nih.gov

Table 2: Factors Influencing Proanthocyanidin-Cell Wall Polymer Interactions

| Factor | Effect on Interaction Strength | Reference |

|---|---|---|

| Degree of Polymerization (Proanthocyanidin) | Increases with higher DP | nih.govacs.org |

| Percentage of Galloylation (Proanthocyanidin) | Increases with higher galloylation | nih.gov |

| Pectin Content (Cell Wall) | Strongest affinity among polysaccharides | nih.gov |

| Pectin Methylation | Increases with higher methylation | researchgate.net |

| Temperature | Decreases with increasing temperature | nih.gov |

| Ionic Strength | Increases with increasing ionic strength | nih.gov |

Advanced Analytical and Characterization Methodologies for Proanthocyanidins

Spectroscopic Techniques for Structural Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a suite of powerful, non-destructive, and highly sensitive methods for the detailed structural analysis of proanthocyanidins (B150500). Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible and Infrared spectrophotometry each provide unique and complementary information, enabling a holistic understanding of PA structure from monomeric composition to polymeric arrangement.

High-Field Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural elucidation of proanthocyanidins. It provides unparalleled detail regarding the carbon-hydrogen framework, stereochemistry, and conformational features of these complex oligomers and polymers. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.

1D NMR (¹H and ¹³C):

¹H NMR (Proton NMR) spectroscopy provides information on the number of different types of protons and their electronic environments. Key diagnostic signals include those for the aromatic protons on the A- and B-rings and the aliphatic protons on the heterocyclic C-ring. researchgate.net The coupling constants between protons, particularly H-2, H-3, and H-4 on the C-ring, are crucial for determining the relative stereochemistry (cis or trans) of the flavan-3-ol (B1228485) units. researchgate.net

¹³C NMR spectroscopy reveals the number and type of carbon atoms in the molecule. psu.edu Specific chemical shifts can distinguish between different flavan-3-ol extender units (e.g., procyanidins vs. prodelphinidins) and terminal units. ncsu.eduplos.org For instance, the chemical shifts of C-2 can help determine the 2,3-cis or 2,3-trans stereochemistry. researchgate.net The ratio of the integration of C-3 signals from terminal versus extender units can be used to estimate the mean degree of polymerization (mDP). ichem.md

2D NMR Techniques: To overcome the signal overlap and complexity in 1D spectra of larger proanthocyanidins, 2D NMR techniques are essential. nih.govresearchgate.net

Correlation Spectroscopy (COSY) identifies proton-proton couplings (¹H-¹H correlations), helping to map out the spin systems within each flavan-3-ol unit. emerypharma.comuniversiteitleiden.nl

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations), allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.netresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC) is one of the most powerful tools for this purpose, as it reveals long-range (2-3 bond) correlations between protons and carbons. nih.govresearchgate.net Crucially, HMBC experiments can show correlations between the C4 proton of one unit and the C6 or C8 carbons of the adjacent unit, providing direct evidence for the position of the interflavanoid linkage (e.g., 4→8 vs. 4→6). researchgate.netacs.org

The combination of these NMR techniques allows for a detailed, atom-by-atom assignment of the structure of proanthocyanidin oligomers and provides critical insights into the composition of polymeric mixtures. researchgate.netacs.org

| NMR Technique | Information Provided | Application in Proanthocyanidin Analysis |

| ¹H NMR | Proton environment, count, and scalar coupling | Determination of relative stereochemistry (2,3-cis/trans) via coupling constants; differentiation of aromatic and aliphatic protons. |

| ¹³C NMR | Carbon skeleton and chemical environment | Identification of monomeric units (e.g., procyanidin (B600670) vs. prodelphinidin); estimation of mean degree of polymerization (mDP). ncsu.eduichem.md |

| COSY | ¹H-¹H spin-spin coupling networks | Tracing proton connectivity within a flavan-3-ol unit. emerypharma.com |

| HSQC | Direct ¹H-¹³C correlations (one bond) | Assigning carbon signals based on known proton signals. researchgate.net |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds) | Determining the interflavanoid linkage position (e.g., C4-C8 vs. C4-C6). nih.govresearchgate.net |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is exceptionally sensitive and provides crucial information on the molecular weight, degree of polymerization (DP), and subunit composition of proanthocyanidins. nih.govnih.gov Due to the complexity and low volatility of PAs, soft ionization techniques are typically coupled with various mass analyzers.

The coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with mass spectrometry has revolutionized proanthocyanidin analysis. acs.orgnih.gov LC separates the complex mixture of PA oligomers, often based on their degree of polymerization, before they enter the mass spectrometer for detection. acs.orgmdpi.com Normal-phase HPLC is particularly effective at separating PAs into classes based on their DP. acs.org This technique allows for the identification of individual oligomers (from monomers up to high-degree polymers) within a complex sample, determining their molecular weights and revealing the heterogeneity of the mixture. nih.govmdpi.comacs.org

Tandem mass spectrometry (MS/MS or MSⁿ) takes the analysis a step further by enabling the structural characterization and sequencing of proanthocyanidins. acs.orgnih.gov In an MS/MS experiment, a specific parent ion (e.g., a particular PA dimer or trimer) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation patterns are highly diagnostic and provide a wealth of structural information. acs.orgnih.govd-nb.info Key fragmentation pathways for proanthocyanidins include:

Quinone Methide (QM) fission: This involves the cleavage of the interflavanoid bond, resulting in the loss of a monomeric unit. It is the most common fragmentation pathway and is used to determine the sequence of subunits. acs.orgmdpi.com

Retro-Diels-Alder (RDA) fission: This fragmentation occurs within the heterocyclic C-ring and provides information about the hydroxylation pattern of the constituent flavan-3-ol units. acs.orgmdpi.com

Heterocyclic Ring Fission (HRF): This provides complementary information to RDA, also helping to characterize the C-ring and its substituents. acs.orgnih.gov

Benzofuran Forming (BFF) fission: A novel fragmentation pathway that aids in determining interflavanoid linkage types. acs.orgnih.gov

By analyzing the specific masses lost during these fragmentation events, researchers can deduce the monomeric composition, distinguish between A-type and B-type linkages, and determine the sequence of units within a proanthocyanidin oligomer. mdpi.comacs.orgnih.gov

| Fragmentation Type | Description | Structural Information Gained |

| Quinone Methide (QM) | Cleavage of the interflavanoid bond. mdpi.com | Subunit sequence, degree of polymerization. acs.org |

| Retro-Diels-Alder (RDA) | Fission of the heterocyclic C-ring. mdpi.com | Hydroxylation pattern of the flavan-3-ol units. acs.org |

| Heterocyclic Ring Fission (HRF) | Fission of the heterocyclic C-ring. acs.org | Linkage type and subunit structure. nih.gov |

| Benzofuran Forming (BFF) | Fission involving C-ring and A-ring. acs.org | Hydroxylation patterns and interflavanoid linkage. nih.gov |

While less structurally informative than NMR or MS, UV-Visible and Infrared spectrophotometry are rapid, accessible, and useful techniques for the general characterization and quantification of proanthocyanidins.

UV-Visible (UV-Vis) Spectrophotometry: Proanthocyanidins, like other phenols, exhibit characteristic absorbance in the ultraviolet region of the electromagnetic spectrum. ste-mart.com They typically show a strong absorption maximum around 280 nm, which is attributable to the π→π* electronic transitions in the aromatic rings. mdpi.com This property is widely used for the quantitative determination of total proanthocyanidin content in extracts, often in colorimetric assays such as the vanillin-HCl or DMAC (4-dimethylaminocinnamaldehyde) methods, where a colored adduct is formed and measured in the visible region. dmac-asso.orgub.edu The shape of the UV spectrum can also provide preliminary information about the nature of the constituent units; for example, differences in the spectra of procyanidins and prodelphinidins can be observed. mdpi.com

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). scielo.br In proanthocyanidins, the FT-IR spectrum is dominated by a broad, strong absorption band around 3400 cm⁻¹, corresponding to the O-H stretching vibrations of the numerous phenolic hydroxyl groups. scielo.br Other key signals include C-H stretching of aromatic and aliphatic groups (~2915 cm⁻¹), C=C stretching of the aromatic rings (~1600-1450 cm⁻¹), and C-O stretching vibrations. ncsu.eduscielo.br The presence of a peak around 1654 cm⁻¹ can suggest the presence of a galloyl group (C=O stretch). scielo.br FT-IR is useful for confirming the general phenolic polymer structure and can be used to track chemical modifications or compare extracts. nih.govnih.gov

Mass Spectrometry (MS) Applications

Chromatographic Separation and Quantification Approaches

A range of chromatographic techniques has been developed and refined for the analysis of proanthocyanidins. These methods leverage different separation principles to tackle the challenges posed by the diversity of proanthocyanidin structures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of proanthocyanidins, offering high resolution and sensitivity. Different modes of HPLC are employed to target specific aspects of proanthocyanidin structure.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most frequently used technique for the analysis of proanthocyanidin oligomers. mdpi.com In RP-HPLC, a nonpolar stationary phase (commonly C8 or C18) is used with a polar mobile phase. Separation is based on the hydrophobicity of the analytes; less polar compounds are retained longer on the column.

While effective for separating monomers and smaller oligomers (up to a degree of polymerization (DP) of about four), RP-HPLC struggles with the analysis of larger polymers. mdpi.comd-nb.info The high polarity and the large number of isomers in polymeric proanthocyanidins lead to poor resolution and a characteristic "hump" or increased baseline in the chromatogram, which indicates the presence of unresolved complex mixtures. d-nb.infoacs.org Galloylation, a common modification of proanthocyanidins, further complicates RP-HPLC analysis as it significantly impacts the retention behavior. d-nb.info

To overcome the issue of unresolved polymeric proanthocyanidins, a method involving thiolysis prior to RP-HPLC analysis has been developed. acs.org Thiolysis cleaves the interflavan bonds of the polymers, converting them into monomeric terminal units and monomer-thiol adducts corresponding to the extension units. acs.org These smaller, more uniform molecules can then be effectively separated and quantified by RP-HPLC, providing information on the constitutive units and the average degree of polymerization of the original procyanidins. acs.org For instance, this approach has been used to determine that procyanidins in a French cider apple variety extracted with methanol (B129727) had an average degree of polymerization of approximately 3, while those extracted with aqueous acetone (B3395972) had an average DP of around 11. acs.org

Table 1: RP-HPLC Applications in Proanthocyanidin Analysis

| Application | Key Findings | Reference |

| Analysis of Cider Apple Procyanidins | Methanol-extractable procyanidins had an average DP of ~3, while aqueous acetone-extractable ones had an average DP of ~11. | acs.org |

| General Oligomer Analysis | Effective for separating proanthocyanidins up to a degree of polymerization of four. | mdpi.comd-nb.info |

| Analysis with Thiolysis | Allows for the determination of constitutive units and average degree of polymerization of complex polymers. | acs.org |

Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) separates compounds based on their polarity, utilizing a polar stationary phase and a non-polar mobile phase. d-nb.info In the context of proanthocyanidin analysis, NP-HPLC is particularly valuable for separating oligomers and polymers according to their degree of polymerization (DP). mdpi.comresearchgate.net Unlike RP-HPLC, in NP-HPLC, proanthocyanidins elute in increasing order of their molecular masses, with lower DP oligomers eluting before higher DP polymers. d-nb.inforesearchgate.net

This technique can generate chromatograms with distinct peak series, where each series represents an oligomer cluster with a specific DP. d-nb.info NP-HPLC has been successfully used to quantify polymeric proanthocyanidins, which often constitute the major portion of proanthocyanidins in plant tissues like birch leaves. researchgate.net For example, a study on various birch species found that the content of polymeric proanthocyanidins (DP > 10) ranged from 39 mg/g to 119 mg/g of dry leaf weight. researchgate.net

However, traditional NP-HPLC has limitations. The low solubility of proanthocyanidins in the non-polar organic solvents typically used as mobile phases, such as hexane, can be a significant issue. mdpi.com Furthermore, strong adsorption to the silica (B1680970) gel stationary phase can occur, and the mobile phases are not ideal for coupling with mass spectrometry due to difficult ionization. mdpi.com A proposed mechanism for separation in Diol-NP-HPLC systems involves a precipitation/redissolution process, where procyanidins precipitate in the aprotic solvent and are then redissolved by the protic solvent in the mobile phase. researchgate.netcsic.es

Table 2: NP-HPLC Analysis of Polymeric Proanthocyanidins in Birch Leaves

| Birch Species | Polymeric Proanthocyanidin Content (mg/g dry weight) | Total Proanthocyanidin Content (mg/g dry weight) | Reference |

| Betula pendula | 39 | - | researchgate.net |

| Betula papyrifera | - | 44 | researchgate.net |

| Betula nana | 119 | 145 | researchgate.net |

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a popular and effective technique for the separation of polar compounds like proanthocyanidins. mdpi.com HILIC is considered a variation of normal-phase chromatography that uses a hydrophilic stationary phase (such as a diol phase) and a partially aqueous mobile phase. d-nb.info Separation is based on the partitioning of analytes between the water-enriched layer on the stationary phase and the eluent. mdpi.com

HILIC is particularly adept at separating proanthocyanidin oligomers based on their degree of polymerization, with the potential to resolve clusters up to DP 15. d-nb.info A significant advantage of HILIC over traditional NP-HPLC is its compatibility with electrospray ionization-mass spectrometry (ESI-MS), as it uses more volatile and hydrophilic solvents. d-nb.info

A HILIC-QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) method has been successfully applied to characterize proanthocyanidins from various plant sources. mdpi.comresearchgate.netnih.gov For instance, this method allowed for the separation and identification of prodelphinidins with a DP from 1 to 8 in Chinese bayberry leaves, and procyanidins with a DP from 3 to 11 in sorghum testa and 2 to 12 in grape seeds. mdpi.comresearchgate.netnih.gov However, a limitation of HILIC is that it may not be suitable for analyzing proanthocyanidins containing monomeric subunits other than epicatechin when using fluorescence detection. mdpi.com

Table 3: HILIC-QTOF-MS Characterization of Proanthocyanidins from Different Plant Sources

| Plant Source | Proanthocyanidin Type | Degree of Polymerization (DP) Range Detected | Reference |

| Chinese Bayberry Leaves | Prodelphinidins (B-type and A-type) | 1 - 8 | mdpi.comresearchgate.netnih.gov |

| Sorghum Testa | Procyanidins (with A-type linkages) | 3 - 11 | mdpi.comresearchgate.netnih.gov |

| Grape Seeds | Procyanidins (with A-type linkages) | 2 - 12 | mdpi.comresearchgate.netnih.gov |

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography when using organic solvents, is a powerful technique for analyzing the molecular weight distribution of polymers, including proanthocyanidins. researchgate.netlongdom.org This method separates molecules based on their size in solution. longdom.org Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules can penetrate the pores and have longer retention times.

GPC is particularly useful for determining the average molecular weight of proanthocyanidin fractions. researchgate.net One study developed a high-performance GPC method using two porous polystyrene-divinylbenzene columns and a mobile phase of N,N-dimethylformamide containing acetic acid, water, and lithium chloride. researchgate.net This method was used to analyze proanthocyanidin fractions from different plant tissues and showed a good correlation between the average molecular mass determined by chemical methods and the GPC retention time. researchgate.net

Sephadex LH-20, a modified dextran (B179266) gel, is a commonly used stationary phase in GPC for the fractionation and purification of proanthocyanidins. longdom.org It effectively separates proanthocyanidins based on their molecular size and structural characteristics. longdom.org A key advantage of GPC is that it preserves the molecular integrity of the proanthocyanidins during analysis. longdom.org

Table 4: GPC System for Proanthocyanidin Analysis

| Component | Specification | Reference |

| Columns | Two porous polystyrene-divinylbenzene columns (300 x 7.5 mm, 5 µm, 100 Å and 500 Å) | researchgate.net |

| Mobile Phase | N,N-dimethylformamide with 1% acetic acid, 5% water, and 0.15 M lithium chloride | researchgate.net |

| Flow Rate | 1 ml/min | researchgate.net |

| Column Temperature | 60 °C | researchgate.net |

| Detection | 280 nm | researchgate.net |

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique that is primarily used for the qualitative analysis and preliminary separation of proanthocyanidins. mdpi.comresearchgate.net In TLC, a thin layer of adsorbent material, such as silica gel or cellulose (B213188), on a plate serves as the stationary phase. mdpi.comphytojournal.com The separation is achieved by developing the plate with a suitable solvent system. For proanthocyanidins, cellulose TLC plates are often used with solvent systems like t-butanol-acetic acid-water. researchgate.net After separation, the compounds can be visualized by spraying with a reagent such as vanillin-HCl, which reacts with the phloroglucinol (B13840) moieties of proanthocyanidins to produce colored spots. phytojournal.com TLC has been instrumental in confirming the absence of catechins in purified proanthocyanidin fractions and in the initial identification of the composition of proanthocyanidin isolates. phytojournal.compan.olsztyn.pl More recently, High-Performance Thin-Layer Chromatography (HPTLC) methods have been developed for the separation of proanthocyanidins according to their degree of polymerization on diol stationary phases. nih.gov

Gas-Liquid Chromatography (GLC), a form of gas chromatography, is generally not suitable for the direct analysis of intact proanthocyanidins due to their high molecular weight and low volatility. Proanthocyanidins are non-volatile and would decompose at the high temperatures required for gas chromatographic analysis. Therefore, GLC has very limited application in the direct analysis of these compounds, though it may be used for the analysis of smaller, volatile derivatives after chemical degradation. ichem.mdacs.org

Table 5: TLC Systems for Proanthocyanidin Analysis

| Stationary Phase | Solvent System | Visualization Reagent | Reference |

| Cellulose F254 | conc. HCl-glacial acetic acid-water (3:30:10) | Vanillin-HCl | phytojournal.com |

| Kieselgel 60 F254 | Ethyl acetate: dichloromethane: methanol: formic acid (5.8:3.8:0.2:0.2) | Vanillin-HCl | phytojournal.com |

| Silica gel | Chloroform-methanol-water (65:35:10, v/v/v, lower phase) | Vanillin-hydrochloric acid | pan.olsztyn.pl |

| HPTLC diol F254S | Acetonitrile, ethyl acetate, toluene-acetone-formic acid (3:6:1, v/v) | 4-dimethylaminocinnamaldehyde (DMACA) | nih.gov |

High-Performance Liquid Chromatography (HPLC)

Chemical Derivatization and Degradation Methods

To elucidate the intricate structures of proanthocyanidins, methods involving their chemical breakdown into smaller, more easily analyzable units are employed. These techniques are fundamental for understanding the composition and architecture of these complex polymers.

Acid-Catalyzed Depolymerization

Acid-catalyzed depolymerization is a cornerstone technique for the structural analysis of proanthocyanidins. mdpi.com This process involves the cleavage of the interflavanoid bonds that link the flavan-3-ol subunits of the polymer. wikipedia.orgnih.gov The reaction is typically carried out in the presence of a nucleophilic agent, which traps the carbocations generated from the extension units during the cleavage. wikipedia.orgsbq.org.br This results in the release of the terminal units as free flavan-3-ol monomers and the formation of adducts of the extension units. nih.govsbq.org.br Subsequent analysis of these products, usually by chromatographic methods, provides detailed structural information. nih.gov

Phloroglucinolysis is a specific type of acid-catalyzed depolymerization where phloroglucinol serves as the nucleophile. wikipedia.orgnih.gov Under acidic conditions, the interflavan bond of the proanthocyanidin polymer is cleaved. This releases the terminal subunits as free flavan-3-ol monomers, while the extension subunits react with phloroglucinol to form C4-phloroglucinol adducts. nih.govoeno-one.eu

The reaction mixture is then typically analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). sbq.org.br By quantifying the moles of the released terminal units and the phloroglucinol adducts of the extension units, the mean degree of polymerization (mDP) can be calculated. nih.govsci-hub.se The mDP is a key parameter representing the average number of flavan-3-ol units per proanthocyanidin polymer. The formula for calculating mDP is:

mDP = (Total moles of all flavan-3-ol subunits (terminal + extension)) / (Total moles of terminal subunits) researchgate.netnih.gov

This method also provides valuable information on the subunit composition, such as the ratio of procyanidins to prodelphinidins, the cis/trans stereochemistry of the flavan-3-ol units, and the percentage of galloylation. sbq.org.brresearchgate.net

Table 1: Summary of Phloroglucinolysis for mDP Determination

| Parameter | Description |

| Principle | Acid-catalyzed cleavage of interflavan bonds in the presence of phloroglucinol as a nucleophile. nih.gov |

| Products | Terminal units are released as free flavan-3-ol monomers. Extension units form phloroglucinol adducts. oeno-one.eunih.gov |

| Analysis | Typically by RP-HPLC with UV or MS detection. sbq.org.br |

| Information Obtained | Mean Degree of Polymerization (mDP), subunit composition (e.g., catechin (B1668976), epicatechin), and degree of galloylation. sbq.org.broeno-one.eu |

| Typical Reaction Conditions | 0.1 N HCl in methanol containing 50 g/L phloroglucinol and 10 g/L ascorbic acid, reacted at 50°C for 20 minutes. researchgate.net |

Thiolysis is another powerful acid-catalyzed degradation method used for proanthocyanidin characterization. wikipedia.org In this technique, a thiol-containing reagent, such as toluene-α-thiol or cysteamine, acts as the nucleophile. wikipedia.orgresearchgate.net Similar to phloroglucinolysis, the reaction cleaves the interflavan bonds, releasing the terminal units as free flavan-3-ol monomers. The extension units are converted into their corresponding thioether adducts. researchgate.netsci-hub.se

The resulting products are then separated and quantified, most commonly by HPLC. nsf.govacs.org This analysis allows for the determination of the mDP, the subunit composition, and the nature of the interflavan linkages (e.g., B-type or A-type). nsf.govacs.org Thiolysis is particularly useful for providing detailed information about the building blocks of the proanthocyanidin polymer. Cysteamine is often preferred as the thiolytic reagent due to the highly unpleasant odor of toluene-α-thiol. researchgate.netsci-hub.se

Table 2: Comparison of Phloroglucinolysis and Thiolysis

| Feature | Phloroglucinolysis | Thiolysis |

| Nucleophile | Phloroglucinol wikipedia.org | Toluene-α-thiol, Cysteamine, Mercaptoethanol wikipedia.orgresearchgate.netnih.gov |

| Extension Unit Product | Phloroglucinol adducts oeno-one.eu | Thioether adducts researchgate.net |

| Primary Information | mDP, subunit composition, galloylation sbq.org.brresearchgate.net | mDP, subunit and linkage analysis nsf.govacs.org |

| Advantages | Widely used and well-established for mDP. oeno-one.eu | Provides detailed subunit and linkage information; alternative reagents avoid strong odors. researchgate.netnsf.gov |

| Limitations | A-type linkages can be resistant to cleavage. oeno-one.eu | Reaction efficiency can vary depending on the polymer structure. acs.org |

Colorimetric Assays for Proanthocyanidin Content Estimation

Colorimetric assays are rapid and convenient methods for the quantitative estimation of total proanthocyanidin content in a sample. These assays are based on specific chemical reactions that produce a colored product, the absorbance of which is proportional to the proanthocyanidin concentration.

DMACA (4-(dimethylamino)cinnamaldehyde) Assay

The DMACA assay is a highly sensitive and specific method for the quantification of proanthocyanidins. researchgate.netbioquochem.com The principle of this assay is based on the reaction between DMACA and the terminal units of proanthocyanidins and flavan-3-ol monomers. bioquochem.com In an acidic environment, DMACA reacts specifically with the nucleophilic C8 position of the A-ring of the flavan-3-ol, producing a characteristic blue-green chromophore. bioquochem.com

The absorbance of the resulting solution is measured spectrophotometrically at a wavelength maximum of approximately 640 nm. bioquochem.comnih.gov The high sensitivity of the DMACA reagent allows for the detection of low concentrations of proanthocyanidins. researchgate.net Catechin is commonly used as a standard for the calibration curve. bioquochem.com

Vanillin-HCl Method

The Vanillin-HCl method is another widely used colorimetric assay for quantifying proanthocyanidins. wikipedia.orgwikipedia.org This method is based on the reaction of vanillin (B372448) with the flavan-3-ol units of proanthocyanidins in a strong acidic medium (hydrochloric acid). up.ac.za The reaction results in the formation of a red-colored product that is measured spectrophotometrically, typically at a wavelength of 500 nm. oup.comcabidigitallibrary.org

The reaction is specific to flavanols that have a single bond at the C2-C3 position and free meta-oriented hydroxyl groups on the B-ring. up.ac.za While widely used, the Vanillin-HCl method has some limitations, including potential interference from other phenolic compounds and instability of the colored complex. usda.govresearchgate.net Optimization of reaction conditions such as acid concentration, temperature, and reaction time is crucial for obtaining reproducible results. spkx.net.cncerealsgrains.org

Table 3: Summary of Colorimetric Assays for Proanthocyanidins

| Assay | Reagent | Principle | Wavelength (λmax) | Color | Standard |

| DMACA Assay | 4-(dimethylamino)cinnamaldehyde in acidic solution bioquochem.com | Electrophilic substitution at the C8 position of the flavan-3-ol A-ring. bioquochem.com | ~640 nm bioquochem.comnih.gov | Blue-green bioquochem.com | Catechin bioquochem.com |

| Vanillin-HCl Method | Vanillin in hydrochloric acid up.ac.za | Acid-catalyzed condensation of vanillin with the phloroglucinolic A-ring of flavan-3-ols. up.ac.za | ~500 nm oup.comcabidigitallibrary.org | Red wikipedia.org | Catechin usda.gov |

Acid-Butanol Assay

The acid-butanol assay, also known as the Porter's method or Bate-Smith assay, is a widely used spectrophotometric method for the quantification of proanthocyanidins (condensed tannins). researchgate.netmdpi.com The fundamental principle of this assay is the acid-catalyzed oxidative depolymerization of the proanthocyanidin polymer in a heated alcohol solution. researchgate.net This reaction cleaves the interflavanoid bonds, leading to the formation of unstable carbocation intermediates which are then oxidized to their corresponding colored anthocyanidin chromophores. mdpi.com The intensity of the resulting color, typically red, is directly proportional to the concentration of proanthocyanidins in the sample.

The chemical reaction involves heating the proanthocyanidin sample in a solution of butanol and hydrochloric acid. cabidigitallibrary.org The presence of an iron salt, such as ferrous sulfate (B86663) (FeSO₄) or ferric ammonium (B1175870) sulfate (FeNH₄(SO₄)₂), is often included to act as a catalyst, enhancing the oxidative conversion to anthocyanidins and leading to reproducible yields. mdpi.comresearchgate.net

A typical procedure involves the following steps:

An aliquot of the sample extract is mixed with an acid-butanol reagent (e.g., 95% v/v butanol and 5% v/v concentrated HCl) and an iron catalyst solution. researchgate.netmdpi.com

An initial absorbance reading is taken at 550 nm before heating to account for any pre-existing color in the sample, such as from native anthocyanins. researchgate.netprometheusprotocols.net

The mixture is then heated in a tightly capped tube, typically at 80-95°C for a period ranging from 50 to 60 minutes. mdpi.comprometheusprotocols.net

After heating, the solution is cooled to room temperature, and the final absorbance is measured at the same wavelength (around 550 nm for procyanidins and prodelphinidins, which yield cyanidin (B77932) and delphinidin, respectively). mdpi.comresearchgate.netjournals.ac.za

The concentration of proanthocyanidins is determined by subtracting the initial absorbance from the final absorbance and comparing this value against a standard curve. prometheusprotocols.net

Quantification is typically performed using external standards, such as purified quebracho tannin or a commercially available anthocyanidin like cyanidin chloride. researchgate.netresearchgate.net However, the assay has several limitations. The qualitative composition of the proanthocyanidins can affect the absorbance maximum, and the presence of other pigments can interfere with the measurement. mdpi.com Furthermore, the method may underestimate the total condensed tannin content in certain plant materials. researchgate.net

| Parameter | Description | Typical Value/Condition | Reference |

|---|---|---|---|

| Principle | Acid-catalyzed oxidative depolymerization of proanthocyanidins to colored anthocyanidins. | Heat- and acid-mediated cleavage of interflavanoid bonds. | mdpi.comresearchgate.net |

| Primary Reagent | Acidified alcohol solution. | n-Butanol with 5% (v/v) concentrated Hydrochloric Acid. | mdpi.com |

| Catalyst | Iron (III) salt to enhance the reaction. | Ferrous Sulfate or Ferric Ammonium Sulfate solution. | researchgate.netresearchgate.net |

| Reaction Temperature | Temperature required to drive the depolymerization. | 80°C - 95°C. | mdpi.comprometheusprotocols.net |

| Reaction Time | Incubation time for complete color development. | 50 - 60 minutes. | mdpi.comprometheusprotocols.net |

| Wavelength of Max. Absorbance (λmax) | Spectrophotometric reading wavelength. | ~550 nm. | researchgate.netmdpi.com |

| Common Standards | Used for creating a calibration curve for quantification. | Quebracho tannin, Cyanidin chloride. | researchgate.netresearchgate.net |

Prussian-Blue Assay

The Prussian blue assay is a colorimetric method used for the quantification of total phenolic compounds. researchgate.net While not specific to proanthocyanidins, it is frequently applied to estimate their concentration in purified extracts due to its simplicity and speed. researchgate.netnih.gov The assay is based on a redox reaction where the phenolic hydroxyl groups present in proanthocyanidins and other phenols reduce ferricyanide (B76249) [Fe(CN)₆]³⁻ to ferrocyanide [Fe(CN)₆]⁴⁻. scispace.com The resulting ferrocyanide then reacts with ferric ions (Fe³⁺) present in the reagent to form a stable, intensely colored complex known as Prussian blue (ferric ferrocyanide), which exhibits a maximum absorbance around 700 nm. scispace.comcabidigitallibrary.org

The quantity of the Prussian blue complex formed is directly proportional to the total amount of reducible phenolic hydroxyl groups in the sample. scispace.com Therefore, when applied to extracts where proanthocyanidins are the predominant phenolic component, the assay provides a reliable estimate of their concentration.

The primary advantages of the Prussian blue assay over other total phenolic methods, such as the Folin-Ciocalteu assay, include its simplicity, faster reaction time (typically 15-20 minutes), and the use of more stable and less hazardous reagents. nih.gov However, the method has limitations, including potential precipitation of the complex after short incubation periods and a gradual increase in color density over time, which necessitates precise timing of the absorbance measurement. researchgate.net It is also crucial to recognize that this assay measures total phenolics, and other compounds like ascorbic acid can interfere, though its interference is generally less than in the Folin-Ciocalteu assay. phenol-explorer.eu

| Feature | Prussian Blue Assay | Folin-Ciocalteu Assay | Reference |

|---|---|---|---|

| Principle | Reduction of Fe³⁺ to Fe²⁺ by phenolics, followed by formation of Prussian blue complex. | Reduction of phosphomolybdic-phosphotungstic acid reagent by phenolics in alkaline medium. | researchgate.netnih.gov |

| Reaction Time | ~15 minutes. | 30 - 120 minutes. | nih.gov |

| λmax | ~700 nm. | ~765 nm. | cabidigitallibrary.org |

| Selectivity | Considered to have higher selectivity compared to Folin-Ciocalteu. | Known to have interference from non-phenolic reducing substances (e.g., ascorbic acid, some sugars). | nih.govphenol-explorer.eu |

| Advantages | Simple, rapid, low reagent usage. | Widely established and referenced. | nih.gov |

| Disadvantages | Potential for precipitate formation; color can be unstable over time. | Longer reaction time; reagent is sensitive to pH and light; more interferences. | researchgate.net |

Non-Chromatographic Separation and Sizing Techniques

Asymmetric Flow Field-Flow Fractionation

Asymmetric Flow Field-Flow Fractionation (AF4) is a powerful separation technique used to characterize macromolecules, colloids, and particles in solution based on their size. coriolis-pharma.comwur.nl Unlike traditional column chromatography, AF4 is a single-phase technique that does not rely on a stationary phase for separation, which minimizes shear forces and potential sample-surface interactions, making it ideal for analyzing large and complex proanthocyanidin polymers. wikipedia.org

The separation in AF4 occurs within a thin, ribbon-like channel that has a semi-permeable membrane as its bottom wall. wikipedia.org The process begins with the injection of the sample into the channel. Two perpendicular flows are then applied: a longitudinal channel flow and a perpendicular cross-flow that exits through the membrane. coriolis-pharma.com This cross-flow forces the sample components toward the accumulation wall (the membrane). The analytes are then separated based on their differing diffusion rates against the cross-flow force. Smaller particles, having higher diffusion coefficients, equilibrate at positions further from the accumulation wall where the longitudinal channel flow is faster. Conversely, larger particles with lower diffusion rates are confined closer to the membrane in slower-moving streamlines. wikipedia.org This differential elution results in smaller particles eluting from the channel first, followed by progressively larger ones.

AF4 is commonly coupled with multiple online detectors to provide comprehensive characterization:

Multi-Angle Light Scattering (MALS) : Determines the absolute molar mass and the root mean square radius (radius of gyration, Rg) of the eluting fractions without the need for column calibration or reference standards. wur.nlnih.gov

UV-Vis Detector : Quantifies the concentration of proanthocyanidins (which absorb strongly around 280 nm) and provides qualitative information. nih.gov

Differential Refractive Index (dRI) Detector : Measures the concentration of eluting components and is essential for MALS calculations, especially when analyzing polysaccharide-proanthocyanidin complexes. wur.nlnih.gov

This multi-detector setup (AF4-UV-MALS-dRI) is particularly effective for analyzing the complex colloidal fractions of materials like red wine, allowing researchers to separate and characterize native proanthocyanidins and their interactions with polysaccharides, which influences sensory properties. nih.govresearchgate.net

| Parameter Measured | Information Provided | Significance | Reference |

|---|---|---|---|

| Hydrodynamic Radius (Rh) | The size of the molecule or particle in solution. | Separation in AF4 is based on Rh, allowing for size distribution profiling. | researchgate.net |

| Molar Mass (Mw) | The mass of the proanthocyanidin polymers, determined by MALS. | Relates to the degree of polymerization and complexity. Can range from <10 kDa to >1000 kDa. | nih.govresearchgate.net |

| Radius of Gyration (Rg) | A measure of the size and shape of the polymer, determined by MALS. | The ratio of Rg to Rh provides insights into the conformation (e.g., spherical, random coil) of the proanthocyanidin polymer. | researchgate.net |

| Polydispersity | The heterogeneity of sizes within a sample. | Characterizes the breadth of the proanthocyanidin polymer distribution. | europa.eu |

Small-Angle X-ray Scattering

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to probe the nanoscale structure of materials, including biological macromolecules in solution. nih.govmalvernpanalytical.com It provides low-resolution structural information about the size, shape, and conformation of particles and polymers in their native state. nih.gov The technique measures the elastic scattering of X-rays that occurs when a beam passes through a sample. The scattering pattern is recorded at very small angles (typically <5 degrees) relative to the incident beam. malvernpanalytical.com

Cross-sectional radius : The radius of the polymer chain.

Length per monomer : The effective length contributed by each flavan-3-ol unit to the polymer chain.

Statistical segment length (Persistence length) : A measure of the stiffness or rigidity of the polymer chain. A shorter persistence length indicates a more flexible and less ordered chain, which for proanthocyanidins can be an effect of the varied linkage positions (e.g., C4-C8 vs. C4-C6) between monomer units. acs.org

SAXS is particularly valuable because it provides structural information on the entire ensemble of molecules in solution without the need for crystallization. It can characterize flexible and inherently disordered systems like high-molecular-weight proanthocyanidins, which are difficult to analyze by high-resolution methods like X-ray crystallography or NMR. nih.govacs.org

| Structural Parameter | Definition | Example Finding | Reference |

|---|---|---|---|

| Length per Monomer | The average length that each flavan-3-ol unit adds to the polymer chain. | ~15 Å | acs.org |

| Statistical Segment Length (Persistence Length) | A measure of the polymer's stiffness and orientational correlation between successive monomers. | ~17 Å (indicates a relatively flexible chain due to varied interflavan linkages) | acs.org |

| Cross-Sectional Radius | The radius of the polymer chain's cross-section. | 3 - 4.5 Å | acs.org |

| Overall Conformation | The global shape of the polymer in solution. | Described by models such as the worm-like chain model, which accounts for semi-flexible polymers. | acs.org |

Extraction and Purification Methodologies of Proanthocyanidins

Conventional Solvent-Based Extraction Techniques

Conventional solvent-based extraction remains a primary method for isolating proanthocyanidins (B150500) from plant materials due to its simplicity and cost-effectiveness. mdpi.com This technique relies on the principle of dissolving the target compounds from the plant matrix into a liquid solvent. The choice of solvent and the conditions of extraction are paramount for achieving high yield and purity.

The selection of an appropriate solvent system is a critical factor in the successful extraction of proanthocyanidins. mdpi.com The efficiency of a solvent is determined by its ability to solubilize PACs, its polarity, and its safety profile. mdpi.com Commonly used organic solvents include methanol (B129727), ethanol (B145695), acetone (B3395972), and ethyl acetate, often mixed with water to create aqueous solutions. researchgate.netmdpi.comresearchgate.net

The polarity of the solvent mixture can be adjusted to target proanthocyanidins of different molecular weights. For instance, methanol and ethanol are effective for extracting PACs with lower molecular weights, whereas acetone and water mixtures are more suitable for higher molecular weight polymers. mdpi.com Research has shown that aqueous ethanol is often preferred due to its low toxicity and high extraction efficiency. nih.gov For example, a 60% ethanol concentration was found to be optimal for extracting proanthocyanidins from raspberry. tandfonline.com Similarly, studies on grape seeds have identified 47% ethanol as an optimal concentration for maximizing PAC yield. mdpi.comnih.gov Aqueous acetone is another highly effective solvent system; a mixture of 70% acetone in water has been shown to be more effective than hot water or ethanol-based systems for laboratory-scale analysis. mdpi.com

The addition of a small amount of acid, such as acetic acid or formic acid, to the solvent system can also enhance extraction efficiency. researchgate.netnih.gov For instance, an acidic acetone solution was successfully used to extract proanthocyanidins from Pennisetum purpureum cv. Red. mdpi.com

Table 1: Examples of Conventional Solvent Systems for Proanthocyanidin Extraction

Temperature and pressure are critical physical parameters that significantly influence the efficiency of solvent-based extraction. Elevating the extraction temperature generally increases the solubility of proanthocyanidins and the diffusion rate of the solvent into the plant material, which can lead to higher extraction yields. nih.gov However, excessively high temperatures can be detrimental, causing the degradation of the phenolic compounds. mdpi.comnih.gov

Studies have shown a direct correlation between increased temperature and higher yields up to a certain point. For example, in the extraction of PACs from Pinus radiata bark using water, the maximum yield was achieved at 80°C. researchgate.net Beyond this temperature, the yield began to decrease. researchgate.net In another study on grape pomace, elevating the extraction temperature from 50°C to 200°C increased the total antioxidant extraction. nih.gov However, it was noted that relevant amounts of proanthocyanidins were only extracted at 50°C and 100°C, with higher temperatures leading to a sharp decrease in polyphenol yield. nih.gov

Pressure can also be manipulated to enhance extraction, often in combination with high temperatures. Pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), uses elevated temperatures and pressures to maintain the solvent in its liquid state, improving extraction efficiency. acs.org A patented method for extracting proanthocyanidins involves heating an aqueous mixture of plant material to temperatures between 60-350°F (approximately 15-177°C) under pressures ranging from atmospheric to 80 psi. google.com

Advanced and Green Extraction Protocols

In response to the environmental and efficiency limitations of conventional methods, several advanced and "green" extraction techniques have been developed. mdpi.com These methods, including ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), and subcritical water extraction (SWE), often offer higher yields, shorter extraction times, and reduced solvent consumption. mdpi.comnih.gov

Ultrasonic-assisted extraction utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. The formation and collapse of these bubbles generate intense local pressures and temperatures, disrupting plant cell walls and enhancing the penetration of the solvent into the matrix. researchgate.net This process significantly improves mass transfer, leading to higher extraction efficiency and shorter processing times compared to conventional methods. nih.govresearchgate.net

The effectiveness of UAE is influenced by several factors, including ultrasonic power, temperature, time, and the solvent-to-solid ratio. For instance, the optimal conditions for extracting proanthocyanidins from kiwi leaves were found to be a 40% ultrasound amplitude, a 30 mL/g solvent-to-solid ratio, and a temperature of 70°C for 15 minutes. researchgate.net In another study on brewer's spent grains, the highest yield was achieved using an 80/20 acetone/water mixture, an extraction time of 55 minutes, and an ultrasound power of 400 W. nih.gov

Table 2: Research Findings on Ultrasonic-Assisted Extraction (UAE) of Proanthocyanidins

Microwave-assisted extraction employs microwave energy to heat the solvent and the plant material directly and rapidly. nih.gov This internal heating creates a localized pressure gradient within the plant cells, causing them to rupture and release their contents into the solvent. nih.gov MAE is known for its high efficiency, reduced extraction time, and lower solvent usage compared to traditional methods. nih.govresearchgate.net

Key parameters for optimizing MAE include microwave power, extraction time, temperature, and solvent composition. For example, the extraction of proanthocyanidins from grape seeds was optimized at a microwave power of 600 W for 3 minutes in an 80% ethanol-water solvent at 80°C. researchgate.net In another application, MAE was used to extract PACs from camphor (B46023) leaves, with optimal conditions being a 77% ethanol concentration, 530 W microwave power, and an 18-minute extraction time, yielding 81.56 mg/g. nih.gov The combination of MAE with eutectic solvents has also been explored to enhance extraction yields from grape pomace. mdpi.com

Table 3: Research Findings on Microwave-Assisted Extraction (MAE) of Proanthocyanidins

Subcritical water extraction (SWE), also known as pressurized hot water extraction, is an environmentally friendly technique that uses water at temperatures between 100°C and 374°C and high pressure to maintain its liquid state. google.comresearchgate.net Under these conditions, the polarity of water decreases, making it behave like an organic solvent such as methanol or ethanol, which allows it to effectively extract less polar compounds like proanthocyanidins. mdpi.com

This method avoids the use of organic solvents, making it a "green" alternative. The extraction efficiency is highly dependent on temperature and pressure. For instance, optimal extraction of proanthocyanidins from grape seed was achieved at 151°C and 12 MPa for 21 minutes, resulting in a yield of 3.88%. spkx.net.cn Another study on defatted grape seed combined SWE with ultrasound (USWE) and found optimal conditions to be 145°C and 14 MPa for 18 minutes, achieving a 4.05% yield. researchgate.net Research on grape pomace showed that maximum tannin extraction occurred at 150°C. nih.gov However, it's also noted that very high temperatures can lead to the degradation of these compounds. nih.gov

Table 4: Research Findings on Subcritical Water Extraction (SWE) of Proanthocyanidins

Supercritical CO2 Extraction

Supercritical CO2 (SC-CO2) extraction is a green technology utilized for the extraction of proanthocyanidins. This method employs carbon dioxide at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. The non-polar nature of supercritical CO2 makes it an excellent solvent for less polar compounds, but its efficiency in extracting more polar molecules like proanthocyanidins is limited. To overcome this, polar co-solvents such as ethanol or methanol are often added to the supercritical fluid.

The addition of a co-solvent increases the polarity of the supercritical fluid, thereby enhancing its ability to dissolve and extract proanthocyanidins. researchgate.netnih.gov The extraction process is influenced by several parameters, including pressure, temperature, CO2 flow rate, and the percentage of the co-solvent. capes.gov.brunityfvg.it

Research has shown that different proanthocyanidin compounds may require different optimal extraction conditions due to their varying polarities. researchgate.net For instance, a study on grape seeds found that the maximum extraction of gallic acid, epigallocatechin, and epigallocatechin-gallate was achieved at 300 bar, 50 °C, and with 20% ethanol as a co-solvent. researchgate.net In contrast, the highest yield for catechin (B1668976) and epicatechin was obtained at 300 bar, 30 °C, and with 20% ethanol. researchgate.net

To enhance the efficiency of proanthocyanidin extraction, a two-step process can be employed. First, pure supercritical CO2 is used to remove oils from the plant material. oup.com Subsequently, a polar modifier like methanol is introduced to extract the phenolic compounds. oup.com Studies have demonstrated that higher pressure and temperature generally favor the extraction of catechin and epicatechin from grape seeds. oup.com

Table 1: Optimal Supercritical CO2 Extraction Conditions for Proanthocyanidins from Grape Seeds

| Compound | Pressure (bar) | Temperature (°C) | Ethanol (%) |

|---|---|---|---|

| Gallic acid | 300 | 50 | 20 |

| Epigallocatechin | 300 | 50 | 20 |

| Epigallocatechin-gallate | 300 | 50 | 20 |

| Catechin | 300 | 30 | 20 |

| Epicatechin | 300 | 30 | 20 |

| Epicatechin-gallate | 250 | 30 | 15 |

This table summarizes the optimal conditions for extracting specific proanthocyanidin compounds from grape seeds using supercritical CO2 with ethanol as a co-solvent, based on research findings. researchgate.net

Aqueous Two-Phase Extraction (ATPE)

Aqueous two-phase extraction (ATPE) is a liquid-liquid extraction technique that has gained attention for the separation and purification of biomolecules, including proanthocyanidins. mdpi.com This method involves the use of two immiscible aqueous phases, which can be formed by a polymer and a salt, or two different polymers. researchgate.net ATPE offers several advantages, including the use of non-toxic and environmentally friendly components, high recovery yields, and the ability to combine extraction, concentration, and purification into a single step. mdpi.comnih.gov

The partitioning of the target compound between the two phases is influenced by various factors, including the type and molecular weight of the phase-forming components, the pH of the system, and the tie-line length. nih.gov An ethanol/(NH4)2SO4 system has been proposed for the extraction of proanthocyanidins from grape seeds. scispace.com This technique allows for the selective partitioning of proanthocyanidins into one phase while impurities are enriched in the other. mdpi.com

Enzymatic Hydrolysis for Proanthocyanidin Release

Enzymatic hydrolysis is a technique used to enhance the extraction of proanthocyanidins by breaking down plant cell wall structures. mdpi.com Enzymes such as cellulase (B1617823), pectinase (B1165727), and xylanase are employed to degrade components like cellulose (B213188), pectin, and hemicellulose, thereby releasing the proanthocyanidins that are bound to these structures. mdpi.comresearchgate.netscielo.brscielo.br This method is considered to have mild reaction conditions and high extraction rates. scielo.br

The effectiveness of enzymatic hydrolysis depends on factors such as the type and concentration of the enzyme, temperature, pH, and reaction time. mdpi.com For example, a combination of cellulase and pectinase was used to extract proanthocyanidins from Dioscorea alata, with optimal conditions determined to be a pH of 4.5, a temperature of 45 °C, and a duration of 73 minutes. mdpi.com Similarly, a combination of pectinase and cellulase was found to be effective for extracting proanthocyanidins from lotus (B1177795) seedpods. mdpi.com

Combining enzymatic hydrolysis with other techniques, such as ball-milling, can further improve extraction yields. scielo.br A study on Chinese quince fruits demonstrated that a combination of ball-milling and a multi-enzyme treatment (cellulase, xylanase, and pectinase) significantly increased the yield of proanthocyanidins compared to conventional solvent extraction. scielo.br

Table 2: Effect of Different Enzyme Pretreatments on Proanthocyanidin (PA) Yield from Chinese Quince Fruit

| Pretreatment Method | Yield (%) | Total Phenolic Content (mg/g extract) | Total PA Content (mg/g extract) |

|---|---|---|---|

| Conventional Organic Solvent Extraction (UMP) | 3.02 | - | 808.62 ± 3.45 |

| Ball-Milling (BMP) | 3.79 | - | 837.07 ± 4.11 |

| Ball-Milling + Cellulase (BEP-1) | 6.94 | - | 859.65 ± 3.72 |

| Ball-Milling + Xylanase (BEP-2) | 6.08 | - | 849.36 ± 4.75 |

| Ball-Milling + Pectinase (BEP-3) | 4.79 | - | 909.54 ± 3.96 |

| Ball-Milling + Multi-enzyme (BEP-4) | 7.72 | 750.98 ± 6.95 | 948.72 ± 3.50 |

This table illustrates the impact of various enzymatic pretreatments combined with ball-milling on the extraction efficiency of proanthocyanidins from Chinese quince fruits. scielo.brresearchgate.net

Purification and Fractionation Techniques

Following extraction, crude proanthocyanidin extracts often require further purification and fractionation to isolate specific compounds or groups of compounds.

Macroporous Resin Adsorption

Macroporous resin adsorption is a widely used technique for the purification and enrichment of proanthocyanidins from crude extracts. nih.govmdpi.com These resins are synthetic polymers with a porous structure that can adsorb molecules based on their polarity and molecular size. nih.govamegroups.org The adsorption process is typically based on hydrophobic interactions and aromatic stacking between the phenolic compounds and the resin. mdpi.com

The choice of resin is critical and depends on the specific properties of the proanthocyanidins being purified. Resins are available in a range of polarities, from non-polar to polar. nih.govamegroups.org The purification process involves loading the crude extract onto the resin column, washing away impurities, and then eluting the adsorbed proanthocyanidins with a suitable solvent, often an ethanol-water mixture. scientific.net